2,4-Dimethoxy-5-methylphenylboronic acid
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Overview
Description
2,4-Dimethoxy-5-methylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two methoxy groups and one methyl group. The molecular formula of this compound is C9H13BO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-dimethoxy-5-methylphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).
Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd, Pt).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Protodeboronation: De-boronated aromatic compounds.
Scientific Research Applications
2,4-Dimethoxy-5-methylphenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Methylphenylboronic acid
- 2,4-Dimethoxyphenylboronic acid
Uniqueness
2,4-Dimethoxy-5-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H13BO4 |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
(2,4-dimethoxy-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5,11-12H,1-3H3 |
InChI Key |
ZQDJFKZUGAMWQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)OC)C)(O)O |
Origin of Product |
United States |
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